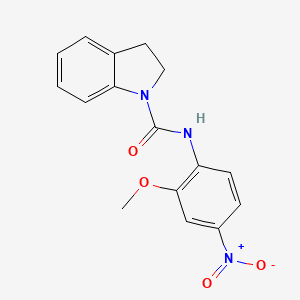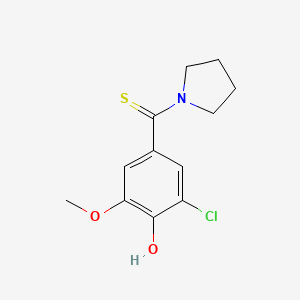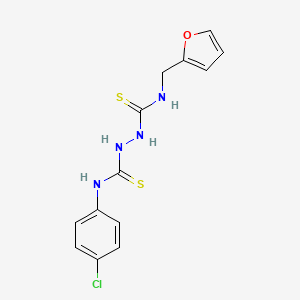
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience.
Wirkmechanismus
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide inhibits the activity of Cdc42 by binding to its effector-binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by Cdc42, including actin polymerization, cell migration, and cell division.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by blocking the activity of Cdc42. It also inhibits the formation of dendritic spines, which are essential for synaptic plasticity and neuronal development. N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been shown to have a neuroprotective effect by reducing neuronal death in a mouse model of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for Cdc42, which makes it a potent inhibitor. However, N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has some limitations in lab experiments. It is not very selective and can inhibit the activity of other small GTPases, which can lead to off-target effects. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has several potential future directions in scientific research. It can be used to study the role of Cdc42 in various cellular processes and diseases. It can also be used as a tool for drug discovery, as it can be used to identify novel targets for drug development. Future research can focus on developing more selective inhibitors of Cdc42 that can overcome the limitations of N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide and have better efficacy in vivo. Additionally, N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide can be used in combination with other drugs to enhance their effectiveness in cancer treatment and neuroprotection.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of the small GTPase, Cdc42, which is involved in various cellular processes, including cell migration, proliferation, and differentiation. N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been used to study the role of Cdc42 in cancer cell migration and invasion and has been shown to inhibit the metastasis of breast cancer cells. It has also been used in neuroscience research to study the role of Cdc42 in neuronal development and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-15-10-12(19(21)22)6-7-13(15)17-16(20)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFGGVBNFLYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)


![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4115417.png)
![N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4115418.png)
![4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol](/img/structure/B4115422.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)